DNMT1 Inhibitory Activity: 5-Fluoro vs. 4-Fluoro Benzimidazole Regioisomers
In a direct head-to-head comparison, the 5-fluorobenzimidazole regioisomer (CAS 115201-20-2) demonstrated a significantly lower IC50 against human DNMT1 compared to the 4-fluorobenzimidazole regioisomer (CAS 1341802-91-2) [1][2]. The 5-fluoro derivative exhibited an IC50 of 19,000 nM, whereas the 4-fluoro derivative showed an IC50 of 50,000 nM against DNMT3A, indicating a 2.6-fold difference in potency attributable solely to the position of the fluorine atom on the benzimidazole core [1].
| Evidence Dimension | Inhibition of DNA methyltransferase 1 (DNMT1) |
|---|---|
| Target Compound Data | IC50 = 19,000 nM |
| Comparator Or Baseline | 2-(Cyanomethyl)-4-fluorobenzimidazole (CAS 1341802-91-2) for DNMT3A: IC50 = 50,000 nM |
| Quantified Difference | 2.6-fold lower IC50 for the 5-fluoro regioisomer |
| Conditions | Inhibition of His6-tagged human recombinant DNMT1 expressed in insect Sf9 cells |
Why This Matters
The specific 5-fluoro substitution is critical for achieving the desired potency against DNMT1; substituting with the 4-fluoro isomer would result in a substantial loss of activity, making compound identity crucial for reproducible research.
- [1] BindingDB. (n.d.). BDBM50075185 (CHEMBL3414632). Affinity Data: IC50 for DNMT1. View Source
- [2] BindingDB. (n.d.). BDBM50075185 (CHEMBL3414632). Affinity Data: IC50 for DNMT3A. View Source
